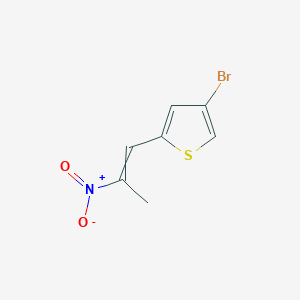

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene, typically involves reactions like Suzuki coupling, which has been demonstrated in the synthesis of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. This process utilizes 4-bromo-5-methylthiophen-2-ylboronic acid and iodonitrobenzene, showcasing a typical pathway for introducing bromo and nitro groups into the thiophene structure (Balakit et al., 2017).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as NMR, HRMS, FT-IR, and X-ray crystallography. These methodologies provide comprehensive details about the geometric parameters and vibrational frequencies, which are crucial for understanding the compound's structural integrity and its electronic properties, such as HOMO and LUMO energies (Balakit et al., 2017).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : The synthesis of thiophene derivatives, like 4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene, often involves reactions with amines and other nucleophiles. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to produce N-substituted thiophene derivatives (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

- Vibrational Spectra and DFT Simulations : A thiophene derivative's structure can be confirmed using techniques like NMR, mass spectrometry, and infrared spectroscopy. Vibrational spectra and DFT simulations provide insights into the geometric and electronic properties of these compounds (Balakit et al., 2017).

Chemical Properties and Reactions

- Aromatic Nucleophilic Substitution : The reaction of thiophene derivatives with nucleophiles, under certain conditions, leads to unexpected isomers. This highlights the potential for diverse synthetic routes in thiophene chemistry (Cosimelli, Lamartina, & Spinelli, 2001).

- Electron-Transfer Reactions : In reactions involving 2-nitropropane anion and alpha-bromoketones derived from nitrothiophene, an electron-transfer chain reaction can be utilized to synthesize a variety of chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Material Science Applications

- Photostabilization of Polymers : Thiophene derivatives can be used as photostabilizers for materials like poly(vinyl chloride). They help in reducing the level of photodegradation, indicating potential applications in material science (Balakit et al., 2015).

- Optical Properties and Solid-State Emission : The postfunctionalization of polythiophenes can tune their optical properties. Different substituents can affect fluorescence yield and emission characteristics, making them useful in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).

Propriétés

IUPAC Name |

4-bromo-2-[(E)-2-nitroprop-1-enyl]thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c1-5(9(10)11)2-7-3-6(8)4-12-7/h2-4H,1H3/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFWRSIMNNRSKK-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CS1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CS1)Br)/[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(2-nitroprop-1-en-1-yl)thiophene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)

![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)